Asperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

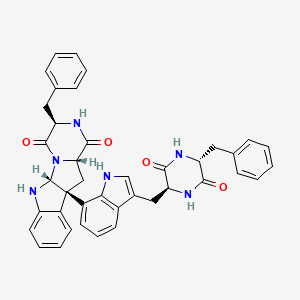

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a natural product found in Pseudopestalotiopsis theae with data available.

Scientific Research Applications

Chemical Structure and Synthesis

Asperazine is characterized by its unique cyclotryptophan structure, which has garnered interest for its potential biological activities. The first total synthesis of this compound was reported in 2001, utilizing a diastereoselective intramolecular Heck reaction as a central step in the synthetic sequence. This synthesis confirmed the proposed structure and provided material for further biological studies .

Summary of Total Synthesis

Biological Activities

This compound has been investigated for various biological activities, including cytotoxicity against cancer cells and potential applications as an antibiotic. The compound has shown selective cytotoxic effects in vitro, although initial reports of antileukemic activity were not confirmed with synthetic samples .

Cytotoxicity Studies

- Cancer Cell Lines : this compound exhibited cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Antibiotic Properties : Research indicates that this compound may possess antibiotic properties, contributing to its relevance in the search for new antimicrobial agents .

Secondary Metabolite Production

This compound is classified as a secondary metabolite, which plays crucial roles in microbial interactions and ecological niches. The biosynthetic pathways of secondary metabolites like this compound are of significant interest in synthetic biology and pharmaceutical development.

Genomic Insights

Recent genomic studies have identified biosynthetic gene clusters responsible for the production of secondary metabolites in various fungi, including Aspergillus species. These insights are essential for understanding how to enhance the production of compounds like this compound through genetic manipulation or fermentation optimization .

Case Studies

- Marine Sponge-Derived this compound :

- Synthetic Biology Applications :

Chemical Reactions Analysis

Directed C3–N1' Heterodimerization

A cornerstone reaction in asperazine synthesis is the late-stage C3–N1' coupling of tetracyclic diketopiperazine subunits . This method enables the union of complex fragments while maintaining stereochemical fidelity:

-

Mechanism : The reaction involves coupling an electrophilic C3-carbocation (from one fragment) with the nucleophilic N1' site of a second fragment.

-

Stereochemical Control : The coupling proceeds with complete diastereoselectivity , establishing the tetrasubstituted C3 stereocenter critical to this compound’s bioactivity .

Key Data:

| Reaction Component | Role | Outcome |

|---|---|---|

| Electrophilic fragment | Generates C3-carbocation | Enables regioselective coupling |

| Nucleophilic fragment | Provides N1' site | Prevents competing C3–C8' pathways |

Modular Friedel–Crafts Coupling

An alternative strategy employs C3–C8' Friedel–Crafts alkylation for dimerization :

-

Conditions : Polycyclic diketopiperazines react via π-nucleophilic indoline to attack a C3 carbocation.

-

Challenges Overcome :

-

Steric hindrance at both reactive sites.

-

Preference for C8' over N1' nucleophilic addition.

-

-

Yield : This method delivered (+)-asperazine in high enantiomeric purity .

Post-Coupling Functionalization

Final steps involve reduction and indoline unveiling :

-

Reduction of Aryl Chlorides : A mild single-step reduction (e.g., H₂/Pd-C) removes protective groups, yielding the bioactive indoline motif .

Optical Rotation Revision

Synthetic efforts led to a critical revision of this compound’s optical rotation :

| Parameter | Reported Value ([α]D) | Synthetic Sample ([α]D) |

|---|---|---|

| (+)-Asperazine A | −40 (c = 0.10, MeOH) | +135 (c = 0.11, MeOH) |

| (+)-Pestalazine B | +199 (c = 0.10, MeOH) | +194 (c = 0.10, MeOH) |

This discrepancy underscores the importance of synthetic validation in natural product characterization .

Comparative Analysis of Coupling Strategies

Reaction Insights and Implications

-

Fragment Complexity : Both strategies utilize pre-assembled tetracyclic diketopiperazines , minimizing post-coupling modifications .

-

Biosynthetic Mimicry : The late-stage dimerization mirrors proposed biosynthetic pathways, where nature combines elaborated subunits .

These advances not only enable efficient synthesis of this compound but also provide a blueprint for accessing related dimeric alkaloids with precision.

Q & A

Q. What are the key methodological advancements in the total synthesis of (+)-asperazine?

Basic Research Focus

The total synthesis of (+)-asperazine has been achieved through modular strategies involving Friedel-Crafts coupling , silver(I)-mediated ionization , and late-stage heterodimerization . Key breakthroughs include:

- AgSbF6-catalyzed C3 bromoionization to generate reactive carbocations for C3–C8′ bond formation, achieving yields up to 67% .

- Reductive ring-opening protocols using MsOH/Et₃SiH to selectively unravel tetracycles while preserving stereochemistry .

- Overman’s Heck cyclization , which introduced the C3 quaternary stereocenter with high diastereoselectivity in a 22-step synthesis .

These methods prioritize regioselectivity and scalability, enabling multi-milligram syntheses of asperazine and analogs .

Q. How do researchers address discrepancies in spectroscopic data during structural elucidation of this compound analogs?

Advanced Research Focus

Discrepancies in NMR chemical shifts and optical rotations often arise during structural validation. For example:

- Synthetic (+)-iso-pestalazine A showed a 1H NMR shift of δ 6.82 (C15′) vs. δ 7.10 in the originally reported pestalazine A, prompting structural revision .

- Optical rotation differences (+99° vs. +203°) between synthetic and natural isolates led to re-evaluation of stereochemical assignments .

Resolution involves 2D NMR (COSY, HSQC) for connectivity validation and comparative CD spectroscopy to confirm absolute configurations .

Q. What strategies are employed to achieve regioselective C3–C8′ bond formation in dimeric diketopiperazine alkaloids?

Advanced Research Focus

Regioselectivity is controlled via:

- Ortho-directed Friedel-Crafts coupling , where electron-donating groups on indole fragments direct C8′ over C2′ or C7′ addition .

- Ni-catalyzed reductive coupling of tertiary alkyl chlorides, enabling C3–C7′ bonds under mild conditions with minimal steric interference .

- Reversible diketopiperazine cyclization , which locks intermediates into reactive conformations for selective C3–C8′ dimerization .

Q. What are the primary challenges in maintaining stereochemical integrity during the late-stage assembly of this compound derivatives?

Advanced Research Focus

Challenges include:

- Steric crowding at the C3 quaternary center, which complicates nucleophilic additions. This is mitigated using bulky N-protecting groups (e.g., Cbz) to shield reactive sites .

- Competitive N1′ or C2′ coupling , addressed via Ag(I)-activated bromides to enhance C8′ reactivity .

- Epimerization during ring-opening , minimized by optimizing acid exposure time (e.g., MsOH over TFA) .

Q. How do cytotoxicity profiles of this compound compare to its structural analogs, and what methodological approaches are used to assess this?

Basic Research Focus

this compound exhibits moderate cytotoxicity:

- CC₅₀ values of 6.2 µg/mL against HeLa cells and 18.4 µg/mL against leukemia cells, outperforming this compound A (CC₅₀ = 40.7–50.2 µg/mL) .

- Assays include MTT viability tests and flow cytometry to measure apoptosis in HUVEC and K-562 cell lines .

Structural variations (e.g., C3–N1′ vs. C3–C8′ linkages) significantly influence bioactivity .

Q. What evidence supports the revision of (+)-pestalazine A’s structure based on synthetic studies?

Advanced Research Focus

Synthetic (+)-pestalazine A (optical rotation +211°) matched natural isolate data (+203°), whereas earlier reports misassigned it as (+)-iso-pestalazine A (+99°). Key evidence includes:

- 1H NMR alignment of C11/C15 signals (δ 4.32 and δ 3.85) with isolation data .

- HRMS confirmation of molecular formula (C₃₂H₃₂N₄O₄) and X-ray crystallography for absolute configuration .

Q. What role do silver(I) catalysts play in the modular synthesis of this compound-related compounds?

Basic Research Focus

AgSbF₆ facilitates:

- Bromide ionization at C3 to generate carbocations for Friedel-Crafts coupling, achieving 41–48% yields of heterodimers .

- Suppression of oligomerization by enhancing electrophilicity at C8′, reducing side products to <10% .

This method is scalable, with gram-scale syntheses reported .

Q. How do biosynthetic hypotheses influence the design of synthetic routes to this compound?

Advanced Research Focus

Biogenetic models inspired late-stage dimerization strategies:

- Oxidative radical coupling mimics fungal enzymatic pathways but lacks regiocontrol. Ionic pathways (e.g., Friedel-Crafts) better replicate natural C3–C8′ linkages .

- Modular tetracycles derived from L-tryptophan enable rapid diversification, as seen in the synthesis of pestalazines and naseseazines .

Q. What are the limitations of current C3–N1′ coupling strategies in accessing diverse this compound analogs?

Advanced Research Focus

C3–N1′ coupling faces:

- Low yields (5–10%) due to competing C2′/C7′ additions, addressed using 6-bromo-2-chloroindole to block undesired sites .

- Incompatibility with N1-protected indoles , resolved via DTBMP additives to stabilize intermediates .

- Scalability issues , partially overcome by Pd/C-mediated hydrogenolysis .

Q. What analytical techniques are critical for confirming the regiochemistry of dimeric this compound derivatives?

Basic Research Focus

Key techniques include:

Properties

Molecular Formula |

C40H36N6O4 |

|---|---|

Molecular Weight |

664.7 g/mol |

IUPAC Name |

(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C40H36N6O4/c47-35-30(18-23-10-3-1-4-11-23)42-36(48)31(43-35)20-25-22-41-34-26(25)14-9-16-28(34)40-21-33-37(49)44-32(19-24-12-5-2-6-13-24)38(50)46(33)39(40)45-29-17-8-7-15-27(29)40/h1-17,22,30-33,39,41,45H,18-21H2,(H,42,48)(H,43,47)(H,44,49)/t30-,31+,32-,33+,39-,40-/m1/s1 |

InChI Key |

AWMBNXCUMNOLQI-JQLKQZRRSA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6C[C@H]7C(=O)N[C@@H](C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Canonical SMILES |

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C5=CC=CC6=C5NC=C6CC7C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Synonyms |

asperazine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.